molecular formula C23H24ClN3O2 B14994894 N-(3-Chlorophenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

N-(3-Chlorophenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

Cat. No.: B14994894
M. Wt: 409.9 g/mol
InChI Key: TVIRIEVNOHLEOG-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of a chlorophenyl group and a diazaspirodecane moiety makes it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide typically involves multiple steps. One common method includes the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone . The reaction conditions often require the use of a base, such as lutidine, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at the chlorophenyl ring.

Scientific Research Applications

N-(3-Chlorophenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4

Mechanism of Action

The exact mechanism of action for N-(3-Chlorophenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is not fully understood. it is believed to interact with neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in the nervous system . This interaction may contribute to its observed anticonvulsant activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(3-Chlorophenyl)-2-morpholino-acetamide

Uniqueness

N-(3-Chlorophenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is unique due to its spirocyclic structure, which imparts distinct chemical and pharmacological properties. This sets it apart from other similar compounds that may lack this structural feature .

Properties

Molecular Formula

C23H24ClN3O2

Molecular Weight

409.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(8-methyl-3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide

InChI

InChI=1S/C23H24ClN3O2/c1-16-10-12-23(13-11-16)26-21(17-6-3-2-4-7-17)22(29)27(23)15-20(28)25-19-9-5-8-18(24)14-19/h2-9,14,16H,10-13,15H2,1H3,(H,25,28)

InChI Key

TVIRIEVNOHLEOG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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